Trabectedin, also known as ecteinascidin 743 (ET-743) or Yondelis, is a complex natural product originally isolated from the Caribbean sea squirt Ecteinascidia turbinata. [, , , ] Trabectedin belongs to the tetrahydroisoquinoline alkaloid class of compounds. [, , ] It has garnered significant attention in scientific research due to its potent antitumor properties and unique mechanism of action. [, , ] This analysis focuses on the scientific aspects of trabectedin, excluding clinical details about drug use, dosage, and side effects.
Future Directions
Optimization of Treatment Strategies: Further research is needed to optimize treatment strategies for different cancer types, including dose scheduling, combination therapies, and identification of predictive biomarkers for response. [, , , , ]
Overcoming Resistance: Investigating the mechanisms underlying acquired resistance to trabectedin is crucial for developing strategies to overcome this limitation and improve long-term therapeutic efficacy. []
Exploration of Novel Applications: Investigating the potential of trabectedin in treating other cancer types and exploring its applications beyond oncology, such as in inflammatory diseases or fibrotic disorders, could open new avenues for therapeutic development. [, ]
Development of Trabectedin Derivatives: Synthesizing novel derivatives of trabectedin with improved pharmacological properties, such as increased potency, enhanced selectivity, or reduced toxicity, could lead to more effective and safer therapeutic options. []
Related Compounds
Lurbinectedin
Compound Description: Lurbinectedin is a novel, synthetic anticancer agent derived from Trabectedin. Similar to Trabectedin, it exhibits antitumor activity by interacting with the minor groove of DNA and impacting transcription factors or DNA repair molecules. Furthermore, Lurbinectedin influences the tumor microenvironment by reducing tumor-associated macrophages. []
Relevance: As a derivative of Trabectedin, Lurbinectedin shares structural similarities and demonstrates a comparable mechanism of action, making it highly relevant to the study of Trabectedin. Both compounds show promise as potential treatments for various cancer types. []
Doxorubicin
Compound Description: Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. It functions by interfering with DNA replication and RNA transcription processes in cancer cells. [, , , ]
Relevance: Doxorubicin is often used as a first-line treatment for various cancers, including soft tissue sarcomas, and serves as a comparator drug in Trabectedin clinical trials. While both demonstrate antitumor activity, their mechanisms differ. Trabectedin primarily targets the DNA minor groove and transcription factors, whereas Doxorubicin broadly disrupts DNA and RNA synthesis. [, , , ]
Ifosfamide
Compound Description: Ifosfamide is an alkylating agent commonly used in combination with Doxorubicin for treating soft tissue sarcomas. It works by attaching to DNA and preventing cell division. [, , ]
Relevance: Similar to Doxorubicin, Ifosfamide serves as a standard chemotherapy option for soft tissue sarcomas and is often used as a comparator to Trabectedin. Trabectedin offers an alternative treatment option for patients who have failed or are ineligible for Doxorubicin and Ifosfamide regimens. [, , ]
Dacarbazine
Compound Description: Dacarbazine is an alkylating chemotherapeutic agent used in the treatment of various cancers, including soft tissue sarcomas. It disrupts DNA replication and induces cell death. []
Relevance: Dacarbazine serves as a standard second-line treatment option for advanced soft tissue sarcomas. Clinical trials have directly compared Trabectedin with Dacarbazine, demonstrating superior progression-free survival for Trabectedin in specific sarcoma subtypes. []
Everolimus
Compound Description: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a protein kinase involved in cell growth and proliferation. It functions by blocking the mTOR pathway, thereby hindering tumor growth. []
Relevance: Studies have investigated the combination of Everolimus and Trabectedin in treating clear cell carcinoma of the ovary. The combination demonstrated enhanced efficacy in preclinical models, suggesting a synergistic effect. The rationale behind this combination stems from the observation of increased mTOR activation in Trabectedin-resistant cells. []
Cisplatin
Compound Description: Cisplatin, a platinum-based chemotherapy drug, induces cell death by forming crosslinks in DNA, preventing DNA replication and transcription. It is commonly used to treat various cancer types. [, , ]
Relevance: Cisplatin is a standard treatment option for several cancers, including ovarian cancer. Research explored the combination of Trabectedin with Cisplatin, finding a synergistic cytotoxic effect in vitro against malignant pleural mesothelioma cells, highlighting its potential for enhancing treatment efficacy. [, , ]
Paclitaxel
Compound Description: Paclitaxel, a taxane drug, inhibits cell division by stabilizing microtubules, disrupting normal cell function. It is widely used in the treatment of several cancers. [, ]
Relevance: Paclitaxel, like Cisplatin, represents a common chemotherapeutic agent in various cancer treatments. The study exploring cross-resistance patterns between Trabectedin and other drugs included Paclitaxel-resistant cell lines. While Trabectedin demonstrated efficacy in some Paclitaxel-resistant cell lines, others exhibited resistance, highlighting the complexities of cross-resistance mechanisms. [, ]
Olaparib
Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor, inhibiting DNA repair mechanisms, particularly in cancer cells with deficient homologous recombination repair pathways. []
Relevance: Research has explored the combination of Olaparib and Trabectedin in breast cancer cell lines, demonstrating synergistic antiproliferative effects due to enhanced accumulation of DNA double-strand breaks. This synergistic interaction highlights a potential therapeutic avenue for enhancing Trabectedin's efficacy. []
Propranolol
Compound Description: Propranolol, a beta-blocker, blocks the action of epinephrine and norepinephrine, hormones involved in the stress response. []
Relevance: Studies investigated the impact of propranolol on Trabectedin efficacy in cervical cancer models. Propranolol enhanced the anti-proliferative effects of Trabectedin under norepinephrine stimulation, suggesting a potential role for beta-blockers in improving Trabectedin's therapeutic benefits. []
Source and Classification
Trabectedin is classified as a marine natural product, specifically belonging to a group of compounds known as ecteinascidins. These compounds are characterized by their tetrahydroisoquinoline subunits and an active carbinolamine functional group. The initial extraction from Ecteinascidia turbinata posed significant challenges due to the low natural yield, prompting the development of synthetic and semisynthetic methods to ensure a reliable supply for clinical use.
Synthesis Analysis
Total Synthesis: The total synthesis of trabectedin can involve up to 26 steps, starting from readily available precursors such as Cbz-protected (S)-tyrosine. Key steps often include:
C–H bond activation
Cyclization reactions
Protection and deprotection strategies.
Semisynthetic Approaches: To address supply issues, semisynthetic methods have been developed using cyanosafracin B as a precursor. This approach simplifies the process and improves yield, making it more feasible for large-scale production.
Key Intermediate: A pivotal intermediate in the synthesis is a compound that undergoes reduction, protection, oxidation, and cyclization steps. The conditions for these reactions, such as temperature control and reaction time, are critical for maximizing yield and minimizing byproducts.
Molecular Structure Analysis
Trabectedin has a complex molecular structure characterized by its unique arrangement of tetrahydroisoquinoline units. The molecular formula is C22H28N2O5, with a molecular weight of approximately 392.47 g/mol.
Structural Features: The structure includes:
Two linked tetrahydroisoquinoline moieties.
A carbinolamine functional group that plays a crucial role in its biological activity.
3D Conformation: The three-dimensional conformation of trabectedin is significant for its interaction with DNA, allowing it to form covalent adducts that disrupt normal cellular processes.
Chemical Reactions Analysis
Trabectedin participates in several key chemical reactions that contribute to its mechanism of action:
DNA Interaction: Trabectedin forms covalent bonds with DNA, leading to the formation of DNA adducts. This interaction primarily occurs at the N2 position of guanine residues, causing structural distortions in the DNA helix.
Induction of DNA Damage: The compound induces single-strand breaks in DNA through a process that involves transcription-coupled nucleotide excision repair pathways.
Metabolism: Trabectedin is metabolized into various metabolites, including ETM-204, which have been characterized through degradation studies.
Mechanism of Action
Trabectedin exhibits its anticancer effects through several mechanisms:
Direct DNA Damage: The formation of covalent adducts with DNA leads to single-strand breaks and ultimately triggers apoptosis in cancer cells.
Inhibition of Nucleotide Excision Repair: Trabectedin interferes with the nucleotide excision repair pathway, particularly affecting transcription-coupled repair mechanisms. This inhibition results in an accumulation of DNA damage within actively transcribing genes, enhancing the cytotoxic effects against cancer cells.
Selective Cytotoxicity: Trabectedin demonstrates selective toxicity towards certain tumor types due to its ability to target specific DNA structures formed during transcription.
Physical and Chemical Properties Analysis
Trabectedin possesses distinct physical and chemical properties:
Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is sensitive to light and heat; thus, it requires careful handling and storage conditions.
Melting Point: Trabectedin has a melting point ranging between 150°C to 160°C.
These properties are essential for determining formulation strategies for clinical applications.
Applications
Trabectedin's primary applications are in oncology:
Therapeutic Use: It is approved for treating soft tissue sarcoma and has shown efficacy in ovarian cancer treatment.
Combination Therapies: Ongoing research explores its use in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
Research Applications: Trabectedin serves as a valuable tool in studying DNA repair mechanisms and developing precision oncology approaches due to its unique action on transcription-coupled pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Y06036 is a potent BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Y06036 bounds to the BRD4(1) bromodomain with Kd values of 82 nM. Y06036 also exhibited high selectivity over other non-BET subfamily members. Y06036 potently inhibited cell growth, colony formation, and the expression of AR, AR regulated genes, and MYC in prostate cancer cell lines. Y06036 also demonstrated therapeutic effects in a C4-2B CRPC xenograft tumor model in mice.